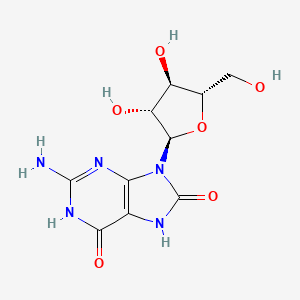
2-Amino-9-((2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine-6,8(7H,9H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information about a compound is not available or not applicable
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” involves multiple steps, including the use of various reagents and catalysts. The synthetic route typically begins with the preparation of a precursor molecule, which undergoes a series of chemical reactions to form the final compound. Common reaction conditions include controlled temperature, pressure, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of “N/A” would involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Key steps in the industrial production process include the purification of raw materials, precise control of reaction parameters, and efficient separation and isolation of the final product.
化学反应分析
Types of Reactions
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of “N/A” include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and the yield of the desired product.
Major Products Formed
The major products formed from the reactions of “N/A” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds with different functional groups.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis, catalysis, and material science.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions, including inflammation, infections, and metabolic disorders.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
作用机制
The mechanism of action of the hypothetical compound “N/A” involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific structure and properties of “N/A”.
属性
分子式 |
C10H13N5O6 |
|---|---|
分子量 |
299.24 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione |
InChI |
InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)/t2-,4-,5+,8+/m0/s1 |
InChI 键 |
FPGSEBKFEJEOSA-BAFHMCBBSA-N |
手性 SMILES |
C([C@H]1[C@@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O |
规范 SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


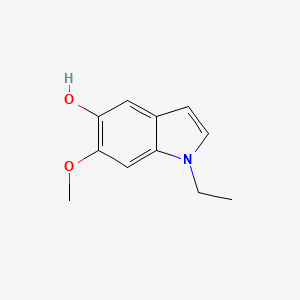
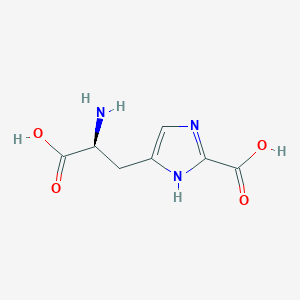
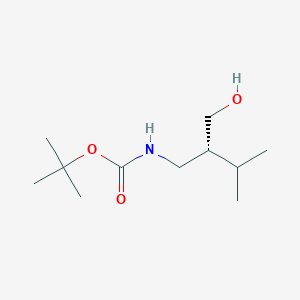
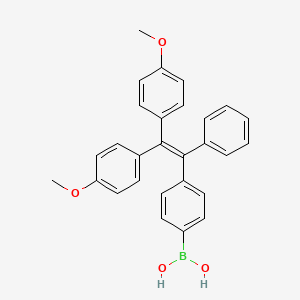
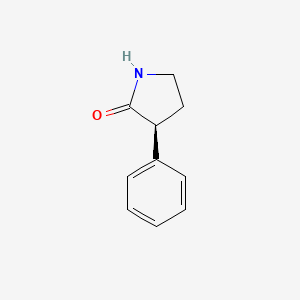
![4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide](/img/structure/B12942628.png)
![1H-Pyrazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-methyl-, lithium salt, mixt. with ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate](/img/structure/B12942638.png)
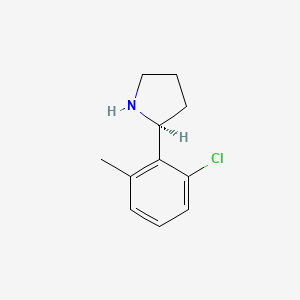
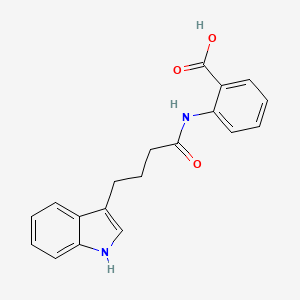
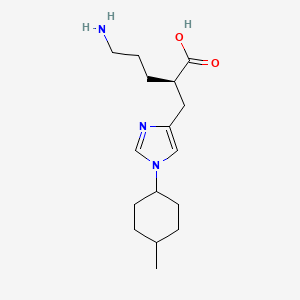
![(3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B12942651.png)
![Ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B12942663.png)

![1-[2-(1-Imidazolyl)ethyl]-3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]urea](/img/structure/B12942683.png)
